molecular formula C8H13NO B2449915 [(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 892596-60-0

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2449915
CAS No.: 892596-60-0
M. Wt: 139.198
InChI Key: RAWCMNQMRODOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a prop-2-yn-1-amine group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine can be synthesized through a series of chemical reactions. One common method involves the alkylation of oxolane with propargylamine. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines.

Scientific Research Applications

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine
  • N-(prop-2-en-1-yl)oxolan-3-amine

Uniqueness

[(oxolan-2-yl)methyl](prop-2-yn-1-yl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its oxolane ring and prop-2-yn-1-amine group combination make it a versatile intermediate in synthetic chemistry .

Biological Activity

Overview

(Oxolan-2-yl)methylamine, also known as 1-(oxolan-2-yl)prop-2-yn-1-amine, is a member of the propargylamine family, characterized by its unique structure that includes a tetrahydrofuran ring and a prop-2-yn-1-amine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition.

Target Enzymes and Pathways

  • Monoamine Oxidase Inhibition : The compound primarily inhibits monoamine oxidase (MAO), particularly the MAO-B isoform. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.
  • Cell Signaling Modulation : By inhibiting MAO, (oxolan-2-yl)methylamine increases neurotransmitter levels in the synaptic cleft, enhancing neurotransmission and potentially offering neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Oxidative Stress Reduction : The compound has been shown to stabilize mitochondrial membranes and reduce oxidative stress, which is critical in protecting neuronal cells from damage.

Interaction with Biomolecules

The compound interacts with various biomolecules, influencing several biochemical pathways:

  • Enzyme Interactions : It binds to the active site of MAO, inhibiting its function and altering neurotransmitter metabolism.
  • Gene Expression Modulation : Changes in neurotransmitter levels can also affect gene expression related to neuronal health and function.

In Vitro Studies

Numerous studies have investigated the biological activity of (oxolan-2-yl)methylamine:

  • Neuroprotective Effects : Laboratory experiments have demonstrated that low doses enhance cognitive function by increasing dopamine levels, while higher doses can lead to neurotoxicity.
  • Metabolic Pathways : The compound undergoes phase I and phase II metabolic reactions mediated by cytochrome P450 enzymes, influencing its bioavailability and efficacy.
  • Cytotoxicity Assessments : Research indicates minimal cytotoxic effects on normal human cells, suggesting a favorable therapeutic window for potential applications in treating neurodegenerative diseases .

Case Studies

A notable case study involved testing the compound's effects on animal models:

  • Dosage Effects : At varying doses, (oxolan-2-yl)methylamine showed significant improvements in cognitive tasks at low doses but adverse effects at high doses, indicating a threshold for safe therapeutic use .

Applications in Scientific Research

The compound has diverse applications across multiple fields:

FieldApplication Description
Chemistry Used as a building block for synthesizing complex organic molecules.
Biology Investigated for neuroprotective properties and MAO inhibition.
Medicine Potential therapeutic agent for neurodegenerative diseases.
Industry Development of new materials with unique properties such as polymers.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWCMNQMRODOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.